molecular formula C13H13N3O3S B15031130 (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid

(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid

Cat. No.: B15031130
M. Wt: 291.33 g/mol
InChI Key: FVRSVHJIIHGNHR-OVCLIPMQSA-N
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Description

(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid is a thiazolidinone derivative characterized by a hydrazono group at position 2 and a phenyl-ethylidene substituent. Thiazolidinones are heterocyclic compounds with a sulfur and nitrogen-containing five-membered ring, widely studied for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C13H13N3O3S/c1-8(9-5-3-2-4-6-9)15-16-13-14-12(19)10(20-13)7-11(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,14,16,19)/b15-8+

InChI Key

FVRSVHJIIHGNHR-OVCLIPMQSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CC=CC=C2

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid typically involves the condensation of thiazolidine-2,4-dione with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then subjected to purification processes like recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazolidinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted thiazolidinones, hydrazine derivatives, and oxo compounds. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

Chemistry

In chemistry, (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines, making it a promising candidate for further drug development.

Medicine

In medicine, (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid is being investigated for its therapeutic potential. Its anti-inflammatory and antioxidant properties are of particular interest for the treatment of chronic diseases such as arthritis and cardiovascular disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could result from the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Structural Differences:

Compound Name Substituents Key Modifications Biological Activity Reference
Target Compound Phenyl-ethylidene hydrazono, acetic acid Base structure Under investigation
(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid 4-Chlorophenyl-ethylidene Chlorine substitution at phenyl ring Enhanced lipophilicity; potential improved membrane permeability
{(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid 4-Isopropylbenzylidene, thioxo group Bulky isopropyl group; thioxo (C=S) at position 2 Increased steric hindrance; possible altered target binding
Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate Dichlorothiazolylmethylidene, methyl ester Chlorinated thiazole substituent; ester group Anti-T. gondii activity
2-(-4-oxo-2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)thiazolidin-5-yl)acetic acid Coumarin-ethylidene Fused coumarin ring Antiviral activity (e.g., against SARS-CoV-2)

Synthetic Approaches:

  • The target compound is typically synthesized via cyclocondensation of thiosemicarbazides with acetylenedicarboxylates .
  • Microwave-assisted synthesis (e.g., coumarin derivatives) reduces reaction time (30–60 minutes) and improves yields (65–80%) compared to conventional methods .
  • Chlorinated analogs (e.g., 4-chlorophenyl) require controlled conditions to avoid side reactions .

Physicochemical and Pharmacokinetic Properties

  • Acid Dissociation (pKa): The acetic acid moiety (pKa ~3.37) ensures ionization at physiological pH, enhancing solubility .
  • Thermal Stability: Thioxo analogs (e.g., ) exhibit higher melting points (248–250°C) due to stronger intermolecular interactions compared to oxo derivatives.

Biological Activity

Overview

The compound (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the hydrazone group and the acetic acid moiety contributes to its reactivity and potential interactions with biological targets.

1. Antidiabetic Properties

Thiazolidinediones, including derivatives like the one , have been extensively studied for their antidiabetic effects. They primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose metabolism and insulin sensitivity.

Research indicates that similar thiazolidinedione derivatives exhibit significant antidiabetic activity when assessed through various in vitro models, such as the alloxan-induced diabetic rat model. For instance, studies have shown that certain thiazolidinedione derivatives can lower blood glucose levels effectively compared to standard treatments like pioglitazone and rosiglitazone .

2. Aldose Reductase Inhibition

A key finding in recent studies is the compound's ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The compound demonstrated potent inhibitory action with submicromolar IC50 values, outperforming established inhibitors like epalrestat. This suggests a potential role in preventing diabetic complications by reducing sorbitol accumulation in tissues .

3. Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain compounds exhibit activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

4. Antitumor Activity

Some derivatives of thiazolidine have been reported to possess anticancer properties. For example, compounds derived from thiazolidinones have shown effectiveness against glioblastoma cells by inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Aldose Reductase Inhibition : A derivative was identified as a highly effective inhibitor of aldose reductase, demonstrating over five times greater potency than epalrestat through molecular docking studies that elucidated key interactions within the enzyme's active site .
  • Antidiabetic Efficacy : In an experimental model involving alloxan-induced diabetes, thiazolidinedione derivatives significantly reduced blood glucose levels compared to controls, supporting their use in diabetes management .

Research Findings Summary

Activity TypeMechanism/EffectReference
AntidiabeticPPAR-γ agonism; lowers blood glucose
Aldose Reductase InhibitionPotent inhibitor with submicromolar IC50
AntimicrobialEffective against various pathogens
AntitumorInduces apoptosis in glioblastoma cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiosemicarbazide intermediates. For example, benzaldehyde derivatives react with thiosemicarbazide to form hydrazone intermediates, which cyclize with chloroacetic acid under reflux in acetic acid/sodium acetate . Characterization employs IR (to confirm C=O, C=N, and N-H stretches at ~1700–1650 cm⁻¹), ¹H/¹³C NMR (to identify hydrazono protons at δ 8–10 ppm and thiazolidinone carbons at δ 165–175 ppm), and elemental analysis .

Q. How is the purity and structural integrity of the compound validated in synthetic workflows?

  • Methodological Answer : Purity is assessed via melting point consistency (e.g., >220°C for analogous thiazolidinones) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, while thin-layer chromatography (TLC) monitors reaction progress. X-ray crystallography using SHELX software can resolve ambiguities in stereochemistry or tautomerism .

Q. What spectroscopic techniques are critical for distinguishing tautomeric forms of the thiazolidinone core?

  • Methodological Answer : ¹H NMR is essential for identifying tautomers. For example, the enol-keto tautomerism in the thiazolidinone ring produces distinct N-H (δ 10–12 ppm) and C=O (IR ~1750 cm⁻¹) signals. Variable-temperature NMR can further resolve dynamic equilibria .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s biological activity, and what computational tools support SAR studies?

  • Methodological Answer : Substituents like electron-withdrawing groups (Cl, NO₂) enhance antimicrobial activity by increasing electrophilicity, while methoxy groups improve solubility. Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase). In vitro assays (MIC, IC₅₀) validate predictions .

Q. What experimental strategies resolve contradictions in reported anti-inflammatory activity across structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., Carrageenan-induced edema vs. protein denaturation). Systematic comparison under standardized protocols (e.g., fixed dosage, animal models) and meta-analysis of substituent effects (e.g., para-F vs. thiophene) clarify structure-activity relationships. Confounding factors like solubility are addressed via logP measurements .

Q. How can microwave-assisted synthesis optimize yield and reduce reaction time compared to conventional methods?

  • Methodological Answer : Microwave irradiation (e.g., 100–150 W, 10–15 min) accelerates cyclization steps by enhancing dipole interactions, achieving yields >85% vs. 60–70% in conventional reflux (2–3 h). Reaction monitoring via in situ FTIR or Raman spectroscopy ensures reproducibility .

Q. What mechanistic insights explain the compound’s dual antibacterial and anticancer activity?

  • Methodological Answer : The thiazolidinone core inhibits bacterial DNA gyrase (via π-π stacking with catalytic tyrosine) and cancer cell topoisomerase II. ROS generation assays (DCFH-DA probe) and apoptosis markers (Annexin V/PI staining) differentiate modes of action. Comparative transcriptomics (RNA-seq) identifies target pathways .

Q. How are crystallographic data (e.g., SHELX-refined structures) used to validate computational models of ligand-receptor interactions?

  • Methodological Answer : X-ray structures (refined with SHELXL) provide accurate bond lengths/angles for docking validation. RMSD values <2 Å between crystallographic and simulated poses confirm model reliability. Hydrogen-bonding networks (e.g., between C=O and Arg residues) guide analog design .

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